molecular formula C9H14N2O2S B6259331 3-(dimethylamino)-4-methylbenzene-1-sulfonamide CAS No. 1093759-99-9

3-(dimethylamino)-4-methylbenzene-1-sulfonamide

Cat. No.: B6259331
CAS No.: 1093759-99-9
M. Wt: 214.3
InChI Key:
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Description

3-(Dimethylamino)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a dimethylamino group attached to a benzene ring, which is further substituted with a methyl group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide typically involves the sulfonation of 4-methyl-N,N-dimethylaniline. The process can be summarized as follows:

    Sulfonation Reaction: 4-Methyl-N,N-dimethylaniline is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions to introduce the sulfonyl chloride group.

    Amidation Reaction: The resulting sulfonyl chloride intermediate is then reacted with ammonia (NH₃) or an amine to form the sulfonamide.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Sulfonamides are known for their use as antibiotics, and this compound may serve as a lead compound for developing new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N,N-dimethylaniline: A precursor in the synthesis of 3-(dimethylamino)-4-methylbenzene-1-sulfonamide.

    Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.

    N,N-Dimethyl-4-aminobenzenesulfonamide: Another sulfonamide with a similar structure but different substitution pattern.

Uniqueness

This compound is unique due to the presence of both a dimethylamino group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1093759-99-9

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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